(1S,2S)-(+)-Pseudoephedrine is a chiral compound widely recognized for its decongestant properties. It is an enantiomer of pseudoephedrine, which is commonly used in over-the-counter medications to relieve nasal congestion caused by colds, allergies, and hay fever. This compound is derived from the natural alkaloid ephedrine and has significant applications in both medicinal chemistry and pharmaceutical formulations.
(1S,2S)-(+)-Pseudoephedrine can be sourced from various natural and synthetic pathways. It is primarily extracted from the plant Ephedra sinica, which contains both ephedrine and pseudoephedrine. Additionally, synthetic routes have been developed to produce this compound in a laboratory setting, utilizing various organic synthesis techniques.
Chemically, (1S,2S)-(+)-Pseudoephedrine belongs to the class of compounds known as phenethylamines. It is classified as a sympathomimetic agent due to its ability to mimic the effects of the sympathetic nervous system, particularly in alleviating nasal congestion.
The synthesis of (1S,2S)-(+)-Pseudoephedrine can be accomplished through several methods. One notable approach involves the reduction of an alanine-derived oxazolidinone followed by a Grignard reaction. This method highlights the importance of stereochemistry in producing the desired enantiomer.
(1S,2S)-(+)-Pseudoephedrine has a molecular formula of CHNO and a molecular weight of approximately 165.24 g/mol. Its structure features a phenyl ring attached to a two-carbon chain with an amino alcohol functional group.
(1S,2S)-(+)-Pseudoephedrine participates in various chemical reactions typical for amino alcohols. These include:
The reactivity of (1S,2S)-(+)-Pseudoephedrine can be attributed to its hydroxyl and amine functional groups, which allow it to engage in nucleophilic substitutions and electrophilic additions under appropriate conditions .
(1S,2S)-(+)-Pseudoephedrine exerts its pharmacological effects primarily through its action on adrenergic receptors. It acts as a selective agonist for alpha-adrenergic receptors located on vascular smooth muscle, leading to vasoconstriction and reduced nasal mucosal edema.
The compound's mechanism involves:
(1S,2S)-(+)-Pseudoephedrine has several applications in both medicinal and analytical chemistry:
This compound remains significant not only for its therapeutic benefits but also for its role in advancing synthetic methodologies within organic chemistry.
(1S,2S)-(+)-Pseudoephedrine is a phenethylamine derivative with the molecular formula C10H15NO and a molecular weight of 165.236 g/mol [1]. The molecule contains two chiral centers at C1 and C2, generating four possible stereoisomers. The (1S,2S) configuration establishes pseudoephedrine as a threo diastereomer, with the hydroxyl and methylamino groups oriented trans to each other on the propane backbone [3] [8]. This specific arrangement critically influences its biological activity and physicochemical behavior.
The absolute stereochemistry is defined by the following spatial arrangement:
This configuration is represented in the SMILES notation as CN[C@@H](C)[C@@H](O)c1ccccc1
, explicitly indicating the stereochemical centers [3] [6]. The three-dimensional structure enables distinct molecular interactions with biological targets compared to other stereoisomers like ephedrine (1R,2S) or (1R,2R)-pseudoephedrine [5].
Table 1: Stereoisomers of Ephedrine/Pseudoephedrine
Stereoisomer | Configuration | Relative β2-Adrenergic Activity |
---|---|---|
(1R,2S)-(-)-Ephedrine | erythro | 100% (Reference agonist) |
(1S,2S)-(+)-Pseudoephedrine | threo | ~15% (Weak partial agonist) |
(1R,2R)-(-)-Pseudoephedrine | threo | <5% |
(1S,2R)-(+)-Ephedrine | erythro | ~20% |
Adapted from receptor studies [5] [8]
According to IUPAC conventions, the systematic name for this compound is (1S,2S)-2-(methylamino)-1-phenylpropan-1-ol [1] [3]. This name specifies:
The compound is classified under the Chemical Abstracts Service (CAS) registry number 90-82-4 for the free base and 345-78-8 for its hydrochloride salt [1] [4]. Its common synonyms reflect historical and pharmacological contexts:
Pharmaceutical trade names include Sudafed®, Novafed, and Genaphed, which refer specifically to the (1S,2S) enantiomer as the active ingredient [1] [9]. The European Inventory of Existing Commercial Chemical Substances (EINECS) designation is 202-018-6, providing regulatory identification within the European Union [1].
(1S,2S)-(+)-Pseudoephedrine exhibits distinct physical properties critical for its identification and pharmaceutical application. As a free base, it presents as a white crystalline solid with a melting point of 118–120°C [3] [6]. Its hydrochloride salt form melts at a higher temperature (185–188°C) due to ionic lattice stabilization [4] [7].
The compound demonstrates significant optical activity with a specific rotation of [α]20D = +52° (concentration = 0.6 g/100mL in ethanol), confirming its enantiomeric purity and configuration [3] [6]. In aqueous solution (as hydrochloride), this rotation decreases to [α]20D = +61° (c = 5 in H2O) due to solvent interactions [4] [7].
Solubility profiles vary dramatically with pH and solvent polarity:
The pKa value of 9.22 (25°C) classifies it as a weak base, existing predominantly in protonated form under physiological conditions [7]. This property influences its absorption and distribution in biological systems. The logP value of -1.74 (23°C, pH 7) indicates high hydrophilicity, consistent with its poor blood-brain barrier penetration compared to more lipophilic stimulants [7].
Table 2: Physicochemical Properties of (1S,2S)-(+)-Pseudoephedrine
Property | Free Base | Hydrochloride Salt |
---|---|---|
Melting Point | 118–120°C | 185–188°C |
Specific Rotation ([α]D) | +52° (ethanol) | +61° (water) |
Water Solubility | Moderate | Freely soluble |
pKa | 9.22 | - |
Partition Coefficient (LogP) | -1.74 (pH 7) | - |
Data compiled from [3] [4] [6]
(1S,2S)-(+)-Pseudoephedrine shares the same molecular formula as ephedrine but differs in its diastereomeric relationship. The critical distinction lies in the relative configuration at C1 and C2: pseudoephedrine has a threo configuration (like d,l-threose) with trans-oriented functional groups, whereas ephedrine exhibits an erythro configuration (cis-like orientation) [8] [10]. This stereochemical divergence profoundly impacts their three-dimensional structures and biological interactions.
Pharmacologically, (1S,2S)-pseudoephedrine shows distinct adrenergic receptor selectivity compared to (1R,2S)-ephedrine:
Analytically, differentiation between these diastereomers presents challenges due to similar polarities and pKa values (ephedrine pKa = 9.58; pseudoephedrine pKa = 9.74) [8]. Mass spectrometric fragmentation patterns provide a key distinction: pseudoephedrine generates relatively higher abundance of m/z 148 (loss of H2O from M+H+) at low collision energies compared to ephedrine [8]. Chiral chromatography remains essential for precise stereoisomer separation, particularly given the potential for epimerization during storage [8].
The structural basis for pseudoephedrine's reduced central nervous system effects compared to ephedrine lies in its lower lipophilicity and reduced ability to cross the blood-brain barrier. This property makes it preferable as a peripherally-acting decongestant with fewer stimulant side effects [9].
Table 3: Systematic Classification of (1S,2S)-(+)-Pseudoephedrine and Related Compounds
Designation Type | Identifier/Name |
---|---|
IUPAC Name | (1S,2S)-2-(Methylamino)-1-phenylpropan-1-ol |
CAS Registry (Base) | 90-82-4 |
CAS Registry (HCl) | 345-78-8 |
EINECS | 202-018-6 |
Common Synonyms | d-Pseudoephedrine; (+)-ψ-Ephedrine; Sudafed® |
Molecular Formula | C10H15NO (Base) |
Molecular Formula (HCl) | C10H16ClNO |
Beilstein/Gmelin | 3915112 |
ChEMBL ID | CHEMBL1130 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7